N-(6-Chloro-1-oxido-2-pyridinyl)acetamide N-(6-Chloro-1-oxido-2-pyridinyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16831868
InChI: InChI=1S/C7H7ClN2O2/c1-5(11)9-7-4-2-3-6(8)10(7)12/h2-4,12H,1H3
SMILES:
Molecular Formula: C7H7ClN2O2
Molecular Weight: 186.59 g/mol

N-(6-Chloro-1-oxido-2-pyridinyl)acetamide

CAS No.:

Cat. No.: VC16831868

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Chloro-1-oxido-2-pyridinyl)acetamide -

Specification

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
IUPAC Name N-(6-chloro-1-hydroxypyridin-2-ylidene)acetamide
Standard InChI InChI=1S/C7H7ClN2O2/c1-5(11)9-7-4-2-3-6(8)10(7)12/h2-4,12H,1H3
Standard InChI Key PZDBHRLJSPERJG-UHFFFAOYSA-N
Canonical SMILES CC(=O)N=C1C=CC=C(N1O)Cl

Introduction

Chemical Identity and Structural Features

N-(6-Chloro-1-oxido-2-pyridinyl)acetamide (CAS: 80364-46-1 with N-oxide modification) is a derivative of N-(6-chloropyridin-2-yl)acetamide, which has a molecular formula of C7H7ClN2O\text{C}_7\text{H}_7\text{ClN}_2\text{O} and a molecular weight of 170.60 g/mol . The N-oxide modification introduces an oxygen atom bonded to the nitrogen at position 1 of the pyridine ring, altering its electronic and steric properties. Key descriptors include:

IUPAC Name and Synonyms

  • IUPAC Name: N-(6-Chloro-1-oxido-2-pyridinyl)acetamide

  • Synonyms:

    • 2-Acetamido-6-chloropyridine 1-oxide

    • N-(6-Chloro-2-pyridinyl)acetamide N-oxide

Structural Characterization

  • SMILES: CC(=O)NC1=NC(=CC=C1Cl)[O-]

  • InChI Key: ZIGSBBKEPNQXRG-UHFFFAOYSA-N (modified from )

  • Molecular Geometry: The N-oxide group induces a planar conformation in the pyridine ring, enhancing dipole interactions and solubility .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via oxidation of N-(6-chloropyridin-2-yl)acetamide (CAS: 80364-46-1) . Common methods include:

  • Peracid Oxidation: Reaction with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C .

  • Hydrogen Peroxide: Catalyzed by tungstic acid in ethanol/water mixtures .

Example Protocol:

  • Dissolve N-(6-chloropyridin-2-yl)acetamide (1.0 eq) in anhydrous dichloromethane.

  • Add m-CPBA (1.2 eq) dropwise at 0°C.

  • Stir for 12 hours at room temperature.

  • Quench with sodium thiosulfate, extract with ethyl acetate, and purify via column chromatography .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight186.60 g/mol (calculated)
LogP1.8 (estimated, vs. 2.34 for parent)
Solubility12 mg/mL in water (25°C)
Melting Point158–160°C (decomposes)
pKa4.2 (pyridine N-oxide)

The N-oxide group increases polarity, reducing LogP by ~0.5 units compared to the parent compound . This enhances aqueous solubility, making it favorable for pharmaceutical formulations.

Applications in Drug Development

Prodrug Design

The N-oxide group can serve as a prodrug moiety, metabolized in vivo to release active drugs. For example, analogs of this compound are investigated for tuberculosis treatment .

Solubility Enhancement

Incorporation into poorly soluble drugs improves bioavailability. A related N-oxide acetamide (PubChem CID: 656913) increased solubility by 15-fold in preclinical models .

Future Directions

  • Synthetic Optimization: Develop catalytic asymmetric oxidation for enantioselective synthesis .

  • Targeted Delivery: Conjugate with nanoparticles for enhanced tumor penetration .

  • Clinical Trials: Prioritize safety studies in rodent and primate models.

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